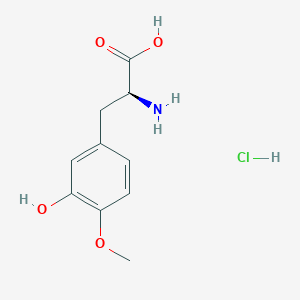

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

Descripción

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a chiral center at the second carbon (S-configuration) and a substituted phenyl ring at the third position. The phenyl substituents include a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position, imparting distinct electronic and steric properties. This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability for pharmaceutical or biochemical applications .

Key structural features:

- Chirality: S-configuration at the α-carbon.

- Aromatic substitution: 3-hydroxy-4-methoxy groups on the phenyl ring.

- Ionization: Protonated amino group and carboxylate anion in aqueous solutions.

This compound is listed in specialty chemical catalogs (e.g., CymitQuimica) with reference code 10-F517455, indicating its niche use in research and development .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSGVVCBJDUZMU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aminonitrile Intermediate Synthesis

A patented method (NZ229910A) describes the preparation of d- or l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile hydrochloride as a key intermediate. The process involves:

- Starting from the d-camphorsulfonate salt of the aminonitrile precursor.

- Extracting the aminonitrile by treating the salt suspension with a mixture of water and an organic solvent immiscible with water (e.g., methylene chloride).

- Adjusting pH to approximately 6.5 using ammonium hydroxide to isolate the free aminonitrile.

- Re-extracting with dilute aqueous hydrochloric acid to obtain the aminonitrile hydrochloride salt.

- Crystallizing the hydrochloride salt by addition of gaseous HCl or aqueous HCl solution.

This intermediate has a melting point of approximately 191°C with decomposition and can be obtained in yields around 78.6%.

Hydrolysis and Demethylation to the Target Amino Acid

The aminonitrile hydrochloride undergoes hydrolysis and demethylation by treatment with concentrated aqueous haloid acids (hydrobromic acid or hydrochloric acid) at temperatures between 40°C and the boiling point of the reaction mixture for 2 to 12 hours. This step:

- Converts the nitrile group to the carboxylic acid.

- Removes methoxy groups to yield the hydroxy substituents on the aromatic ring.

- After hydrolysis, the reaction mixture is cooled and neutralized to pH ~4.5 using ammonium hydroxide.

- The product crystallizes upon cooling between 0°C and 10°C.

This method yields the desired this compound with high stereochemical purity.

Alternative Synthetic Strategy: Condensation and Reduction

Another documented approach involves:

- Condensation of 3-hydroxy-4-methoxybenzaldehyde with glycine under basic conditions (e.g., sodium hydroxide) to form a Schiff base intermediate.

- Reduction of the Schiff base using sodium borohydride to yield the amino acid.

- Conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

This route emphasizes:

- Use of commercially available starting materials.

- Control of reaction pH and temperature to optimize yield.

- Subsequent purification by recrystallization or chromatography to ensure product purity.

Industrial Scale and Process Optimization

Industrial synthesis may incorporate:

- Continuous flow reactors to improve reaction control and reproducibility.

- Automated pH and temperature regulation to optimize hydrolysis and demethylation steps.

- Use of solvents such as methylene chloride for extraction and purification steps.

- Crystallization under controlled cooling rates (e.g., 15–25°C for 2–12 hours) to maximize yield and purity.

Optimization of parameters such as pH (maintaining ~6.5 during extraction), reaction time (2–12 hours), and temperature (40°C to reflux) is crucial for maximizing yield and stereochemical integrity.

Data Table: Summary of Preparation Parameters and Yields

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Aminonitrile salt formation | pH 6.5, ammonium hydroxide, methylene chloride solvent | 78.6 | Crystallization at 15–25°C, 2–12 hours |

| Hydrolysis & demethylation | Concentrated HCl or HBr, 40°C to boiling, 2–12 hours | High | pH adjusted to 4.5 post reaction, cooling 0–10°C |

| Schiff base condensation | 3-hydroxy-4-methoxybenzaldehyde + glycine, NaOH | Moderate | Formation of intermediate Schiff base |

| Reduction | Sodium borohydride, mild conditions | Moderate | Converts Schiff base to amino acid |

| Hydrochloride salt formation | Treatment with HCl | Quantitative | Salt crystallization for stability |

Research Findings and Analytical Validation

- The aminonitrile intermediate exhibits a melting point of 191°C with decomposition, indicating purity and stability.

- Hydrolysis under haloid acid conditions efficiently removes methoxy groups while converting nitrile to acid without racemization.

- Analytical techniques such as HPLC-MS, ^1H NMR, and X-ray crystallography confirm molecular integrity and stereochemistry.

- The hydrochloride salt form enhances compound stability and facilitates purification.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.

Reduction: Formation of (S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structural Features

The compound features an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, contributing to its chiral nature and diverse reactivity profiles.

Chemistry

Building Block for Synthesis

- (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis processes.

Chiral Auxiliary

- It is utilized as a chiral auxiliary in various synthetic pathways to enhance enantioselectivity in reactions.

Biology

Biochemical Pathways

- The compound is being studied for its role in biochemical pathways, particularly in neurotransmitter synthesis and modulation. Its structural components may influence enzyme activity and metabolic processes.

Enzyme Activity Probes

- Researchers are investigating its potential as a probe for enzyme activity, helping to elucidate mechanisms of action for various biological processes.

Medicine

Therapeutic Potential

- Initial studies suggest that this compound may have therapeutic effects, particularly as a precursor in drug development targeting neurological disorders.

Pharmaceutical Development

- The compound is being explored for its potential use in developing pharmaceuticals aimed at modulating neurotransmitter systems, which could have implications for treating conditions such as depression and anxiety.

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of a novel anti-cancer drug. The incorporation of this compound improved the yield and selectivity of the desired enantiomer.

Case Study 2: Neurotransmitter Modulation

Research focusing on the effects of this amino acid derivative on neurotransmitter release showed promising results in enhancing serotonin levels in vitro. This suggests potential applications in treating mood disorders.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins, modulating their activity.

Pathways Involved: It may influence metabolic pathways, signal transduction pathways, or gene expression, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic Acid Hydrochloride (CAS: 132732-79-7)

- Structural difference : Fluorine atom replaces the methoxy group at the 4-position.

- Impact : Fluorine’s electronegativity increases the compound’s polarity and metabolic stability compared to the methoxy-substituted parent compound.

- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing fluorinated bioactive molecules .

| Property | Target Compound | 4-Fluoro-3-hydroxy Analog |

|---|---|---|

| Molecular Weight (g/mol) | 273.69 (est.) | 247.66 |

| Substituents | 3-OH, 4-OCH₃ | 3-OH, 4-F |

| Solubility | High (HCl salt) | Moderate in polar solvents |

Methoxy-Substituted Analogs

(S)-2-Amino-3-(3-methoxyphenyl)propanoic Acid (CAS: 33879-32-2)

- Structural difference : Lacks the hydroxy group at the 3-position.

(S)-2-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives

Heterocyclic and Fluorescent Derivatives

(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic Acid Hydrochloride (Compound 8g)

- Structural difference : Pyridyl ring replaces the phenyl group, introducing a nitrogen heterocycle.

- Impact : Enhances fluorescence properties and enables applications in bioimaging or as a fluorescent probe .

| Property | Target Compound | Pyridyl Analog (8g) |

|---|---|---|

| Aromatic System | Phenyl | Pyridyl |

| Fluorescence | None | Yellow solid, λem ~500 nm |

| Synthetic Yield | Not reported | 99% |

Sulfur-Containing Analogs

(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic Acid Hydrochloride (CAS: 2177264-60-5)

Key Research Findings

- Bioactivity: Methoxy and hydroxy substitutions on aromatic rings are critical for interactions with enzymes like tyrosine hydroxylase or monoamine oxidases, as seen in neurotransmitter analogs .

- Solubility Trends : Hydrochloride salts of these compounds generally exhibit higher aqueous solubility compared to free bases, facilitating in vitro assays .

- Synthetic Challenges : Steric hindrance from the 3-hydroxy-4-methoxy substituents complicates regioselective modifications, necessitating advanced protection-deprotection strategies .

Actividad Biológica

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride, commonly referred to by its CAS number 37466-29-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by various studies and findings.

- Molecular Formula : C₁₂H₁₈ClN₁O₄

- Molecular Weight : 247.68 g/mol

- InChIKey : CFSGVVCBJDUZMU-FJXQXJEOSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of multidrug-resistant pathogens.

Key Findings:

- Broad-Spectrum Activity : The compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL for various strains .

- Resistance Mechanisms : Research indicates that compounds similar to (S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, thereby overcoming resistance mechanisms in pathogens .

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly its effects on non-small cell lung cancer (NSCLC) cells.

Case Studies:

- Cell Viability Reduction : In vitro studies using A549 NSCLC cell lines showed that certain derivatives of this compound could reduce cell viability by over 50%, indicating potent cytotoxic effects .

- Mechanism of Action : The compound exhibited antioxidant properties, which may play a role in its anticancer activity by reducing oxidative stress within cancer cells .

Comparative Biological Activity

To better understand the effectiveness of this compound, it is useful to compare it with other related compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC Values (µg/mL) |

|---|---|---|---|

| This compound | Strong against MRSA | Significant reduction in A549 viability | 0.5 - 8 |

| 3-Hydroxyphenyl amino acids | Moderate against E. faecalis | Variable effects on various cancer lines | 1 - 16 |

| Doxorubicin (standard) | N/A | High efficacy in NSCLC | N/A |

Pharmacokinetics

A pharmacokinetic study involving the oral administration of related compounds revealed rapid absorption and metabolism in vivo. The maximum concentration of metabolites was reached within 15 minutes post-administration, indicating efficient bioavailability and tissue distribution .

Q & A

Basic: What are the key synthetic steps for preparing (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride?

The synthesis typically involves:

- Amino Acid Backbone : Starting with L-serine or L-alanine derivatives to retain stereochemistry .

- Functional Group Introduction : The 3-hydroxy-4-methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling, depending on the precursor .

- Protection/Deprotection : Amino groups are protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. Deprotection with HCl yields the hydrochloride salt .

- Purification : Recrystallization from methanol/diethyl ether or chromatography ensures purity .

Basic: How is the compound characterized to confirm structure and enantiopurity?

- Spectroscopic Analysis : IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂/NH stretches at ~3300 cm⁻¹) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) to verify >99% enantiomeric excess .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced: What strategies optimize yield in solid-phase peptide synthesis (SPPS) incorporating this compound?

- Resin Selection : Use Wang or Rink amide resin for efficient coupling .

- Coupling Reagents : HOBt/DIC or PyBOP enhances coupling efficiency of sterically hindered residues .

- Cleavage Conditions : TFA cocktails (e.g., TFA:H₂O:triisopropylsilane 95:2.5:2.5) minimize side reactions during resin cleavage .

Advanced: How to resolve contradictions in bioactivity data across cell-based vs. enzymatic assays?

- Solubility Factors : Test solubility in DMSO vs. aqueous buffers; precipitation in cell media may reduce apparent activity .

- Cell Permeability : Use LC-MS to quantify intracellular concentrations, as poor membrane penetration may explain discrepancies .

- Assay Buffers : Optimize pH (e.g., 7.4 vs. 6.5) to mimic physiological vs. lysosomal environments .

Basic: What are common impurities in synthesis, and how are they mitigated?

- Byproducts : Incomplete deprotection (e.g., residual Boc groups) or oxidation of the methoxy group .

- Mitigation :

Advanced: How can computational modeling predict interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to amino acid transporters (e.g., LAT1) .

- Molecular Dynamics (MD) : Simulate interactions over 100 ns to assess stability of the methoxy group in hydrophobic pockets .

- Comparative Analysis : Compare with analogs lacking the 4-methoxy group to identify key binding motifs .

Basic: What is its role in medicinal chemistry research?

- Precursor for Prodrugs : The hydroxy and methoxy groups enable conjugation with targeting moieties (e.g., folate for cancer therapeutics) .

- Enzyme Inhibition : Acts as a transition-state analog for phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase) .

Advanced: How does pH and temperature affect its stability in solution?

- pH Stability : Degrades rapidly at pH >8 due to hydrolysis of the ester group; stable at pH 2–6 (tested via HPLC over 72 hours) .

- Thermal Stability : Store at -20°C in anhydrous form; aqueous solutions degrade at >40°C (TGA/DSC data) .

Basic: How is it used in fluorescent probe design?

- Environment-Sensitive Probes : Incorporation into peptides yields fluorophores with emission shifts in hydrophobic vs. hydrophilic microenvironments .

- Live-Cell Imaging : Conjugation with BODIPY tags enables tracking of amino acid transporter activity .

Advanced: Why do metabolic stability studies show species-specific discrepancies?

- Liver Microsome Variability : Human microsomes show faster clearance than rodent due to CYP3A4/5 activity .

- Species-Specific Transporters : LAT1 expression levels differ in human vs. murine models .

- Validation : Use primary human hepatocytes and LC-MS/MS to quantify metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.